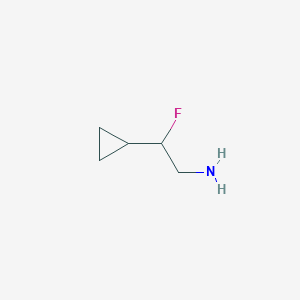

2-Fluor-2-(pyridin-3-yl)ethan-1-amin

Übersicht

Beschreibung

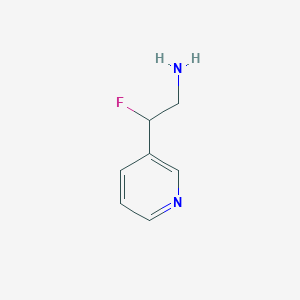

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

Fluorierte Pyridine sind Verbindungen, die aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse sind. Die Einführung eines Fluoratoms, wie z. B. in 2-Fluor-2-(pyridin-3-yl)ethan-1-amin, kann zu einer reduzierten Basizität und Reaktivität im Vergleich zu chlorierten und bromierten Analogen führen. Diese Verbindung kann zur Synthese verschiedener Fluorpyridine verwendet werden, die in der Entwicklung neuer Pharmazeutika und Agrochemikalien wertvoll sind .

Radiopharmazeutika

Das Fluor-18-Isotop wird häufig in der Positronen-Emissions-Tomographie (PET) eingesetzt. Verbindungen wie This compound können mit Fluor-18 markiert werden, um bildgebende Mittel zu erzeugen, die bei der Diagnose und Erforschung von Krankheiten helfen .

Landwirtschaftliche Chemie

Auf der Suche nach neuen landwirtschaftlichen Produkten war die Einführung von Fluoratomen in Leitsubstanzen eine gängige ModifikationThis compound könnte als Baustein für die Synthese von fluorhaltigen Verbindungen mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften dienen .

Medizinische Chemie

Etwa 10 % der in der medizinischen Behandlung verwendeten Pharmazeutika enthalten ein Fluoratom. Die einzigartigen Eigenschaften, die das Fluoratom verleiht, machen This compound zu einem wertvollen Vorläufer bei der Synthese verschiedener medizinischer Verbindungen .

Organische Synthese

Diese Verbindung kann in der organischen Synthese eingesetzt werden, insbesondere bei der Einführung von Fluoratomen oder Pyridin-Resten in komplexere Moleküle. Ihre Reaktivität ermöglicht eine selektive Synthese und Funktionalisierung in verschiedenen organischen Reaktionen .

Materialwissenschaft

Fluorierte Verbindungen finden Anwendungen in der Materialwissenschaft, wo sie zur Modifizierung von Oberflächeneigenschaften, zur Herstellung von Materialien mit niedrigem Brechungsindex oder als Additive in Polymeren eingesetzt werden können, um bestimmte Eigenschaften zu verbessern .

Biochemische Forschung

In der Biochemie werden fluorierte Verbindungen oft als Analoga von natürlich vorkommenden Molekülen verwendet, um Enzym-Interaktionen, Stoffwechselwege und Protein-Ligand-Bindung zu untersuchen, da sie die Größe und Form natürlicher Substrate nachahmen können, während sie unterschiedliche elektronische Eigenschaften bieten .

Umweltwissenschaften

Die Forschung zu den Umweltauswirkungen von fluorierten Verbindungen, einschließlich ihrer Abbaubarkeit und möglichen Bioakkumulation, ist entscheidendThis compound kann untersucht werden, um das Umweltverhalten solcher Verbindungen zu verstehen .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2-pyridylethylamine, act as histamine agonists, specifically for the h1 subtype .

Mode of Action

It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues, which could influence their interaction with biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 0500 (BCF = 3162), indicating its potential bioavailability .

Result of Action

Compounds with similar structures have demonstrated strong activity against certain fungi, suggesting potential antifungal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, its volatilization from water, persistence time, and removal in wastewater treatment are all factors that could impact its environmental behavior .

Biochemische Analyse

Biochemical Properties

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been identified, where a certain dosage level leads to significant changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. The compound’s metabolism can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. This localization can influence its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-fluoro-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7(4-9)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIREJWXPKZKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

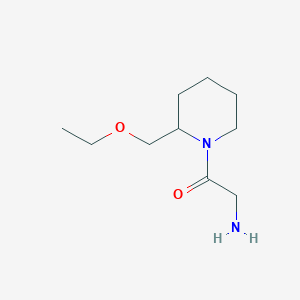

![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)

![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)